

# Application Notes and Protocols for Thermal Evaporation of Spiro-NPB

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## Compound of Interest

Compound Name: Spiro-NPB

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These application notes provide detailed parameters and protocols for the thermal evaporation of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (**Spiro-NPB**), a widely used hole transport material in organic electronic devices such as Organic Light Emitting Diodes (OLEDs) and perovskite solar cells.

## Overview of Thermal Evaporation for Spiro-NPB

Thermal evaporation is a physical vapor deposition (PVD) technique used to deposit thin films of **Spiro-NPB** onto a substrate. The process involves heating the **Spiro-NPB** source material in a high vacuum environment until it sublimates. The resulting vapor then travels in a line-of-sight trajectory and condenses on the cooler substrate, forming a uniform thin film. The thickness and morphology of the deposited film are critical for device performance and are controlled by several key parameters.

## Key Thermal Evaporation Parameters

The successful deposition of high-quality **Spiro-NPB** thin films requires precise control over several experimental parameters. The following table summarizes the typical ranges for these parameters based on literature data.

Parameter	Typical Value/Range	Notes
Source Temperature	300 - 405 °C	This temperature range corresponds to a vapor pressure of approximately 1.88–202.93 Pa for neat Spiro-NPB[1]. The exact temperature will determine the deposition rate.
Substrate Temperature	Room Temperature	While some pre-annealing of the substrate may be performed, deposition is typically carried out at room temperature. The substrate temperature can influence film morphology.
Deposition Rate	0.1 - 0.2 nm/s (1 - 2 Å/s)	A controlled and stable deposition rate is crucial for achieving uniform and high-quality films.
Base Pressure	$< 1 \times 10^{-5}$ Torr	A high vacuum is necessary to ensure a long mean free path for the evaporated molecules and to minimize contamination of the thin film[2].
Film Thickness	10 - 80 nm	The optimal film thickness depends on the specific device architecture.

## Experimental Protocol

This protocol outlines the steps for the thermal evaporation of a **Spiro-NPB** thin film.

### 3.1. Materials and Equipment

- **Spiro-NPB** powder (sublimed grade for best results)
- Substrates (e.g., ITO-coated glass, silicon wafers)
- Thermal evaporation system equipped with:
  - High vacuum pump (turbomolecular or cryogenic pump)
  - Source boat (e.g., tantalum, tungsten, or alumina crucible)
  - Shutter
  - Quartz crystal microbalance (QCM) for thickness and rate monitoring
  - Substrate holder
- Substrate cleaning supplies (e.g., detergents, solvents, ultrasonic bath, UV-ozone cleaner)

### 3.2. Substrate Preparation

- Thoroughly clean the substrates to remove any organic and inorganic contaminants. A typical cleaning procedure involves sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.
- Dry the substrates with a stream of dry nitrogen gas.
- For optimal device performance, a UV-ozone treatment of the substrate surface immediately before loading into the evaporation chamber is recommended to remove any remaining organic residues and improve the surface energy.

### 3.3. Thermal Evaporation Procedure

- Load the cleaned substrates into the substrate holder in the thermal evaporation chamber.
- Fill the source boat with **Spiro-NPB** powder. Ensure the boat is not overfilled to prevent spillage during heating.
- Evacuate the chamber to a base pressure of  $< 1 \times 10^{-5}$  Torr.

- Once the desired base pressure is reached, begin to slowly ramp up the current to the source boat to heat the **Spiro-NPB** material.
- Monitor the deposition rate using the QCM. Adjust the source temperature by controlling the current to achieve the desired deposition rate (e.g., 1-2 Å/s).
- Once the deposition rate has stabilized, open the shutter to begin the deposition onto the substrates.
- Monitor the film thickness with the QCM and close the shutter when the desired thickness is reached.
- Slowly ramp down the current to the source boat to cool it down.
- Allow the substrates to cool to room temperature before venting the chamber with an inert gas like nitrogen.
- Remove the coated substrates from the chamber for further processing or characterization.

## Visualizing the Workflow

The following diagrams illustrate the key processes involved in the thermal evaporation of **Spiro-NPB**.

Fig. 1: Experimental workflow for **Spiro-NPB** thermal evaporation.

Fig. 2: Relationship between key parameters and film properties.

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## References

- 1. Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10<sup>-4</sup> Pa - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. 2024.sci-hub.box [2024.sci-hub.box]

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